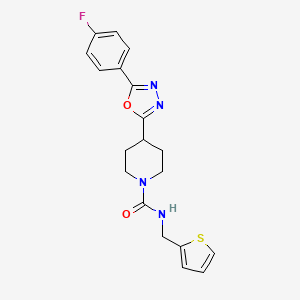

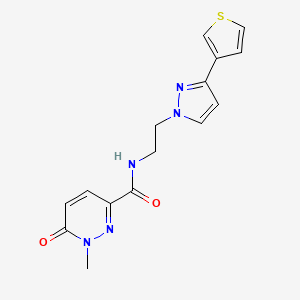

3-(6-((3-(4-(3-氯苯基)哌嗪-1-基)丙基)氨基)-6-氧己基)-2,4-二氧代-1,2,3,4-四氢喹唑啉-7-羧酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound appears to contain a piperazine moiety, which is a common feature in many pharmaceuticals . Piperazine and its derivatives show a wide range of biological and pharmaceutical activity . Piperazine moiety is widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .

Synthesis Analysis

The synthesis of piperazine derivatives has been a topic of interest in recent years . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as High-Resolution Mass Spectrometry (HRMS), Infrared Spectroscopy (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy .Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific functional groups present in the molecule. Piperazine derivatives can undergo a variety of reactions, including cyclization, the Ugi reaction, and ring-opening of aziridines .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be determined using a variety of analytical techniques, including solubility tests, screening tests, microcrystalline tests, thin-layer chromatography (TLC), gas chromatography (GC) with flame ionization detection (GC-FID), gas chromatography-mass spectrometry (GC-MS), high-pressure liquid chromatography (HPLC), capillary electrophoresis (CE), and Fourier transform infrared (FTIR) spectroscopy .科学研究应用

合成和化学性质

具有结构相似性的化合物的研究通常集中于新型衍生物的合成及其化学性质的探索。例如,研究开发了合成具有哌嗪取代基和喹唑啉酮衍生物的方法,展示了有机合成技术在创建具有潜在生物活性的分子方面的灵活性和多样性 (Fathalla & Pazdera, 2017; Habib et al., 2013)。这些合成策略可以为生产具有特定药理学靶点的化合物奠定基础。

抗菌活性

这些化合物的一个重要应用领域是抗菌研究,其中筛选新分子以了解其抑制或杀死病原微生物的潜力。各种研究已合成并测试了衍生物的抗菌特性,发现一些化合物对一系列细菌和真菌表现出良好或中等的活性 (Bektaş et al., 2007; Patel & Shaikh, 2011)。这些发现突出了此类化合物在开发新抗生素或抗真菌药物方面的潜力。

作用机制

安全和危害

属性

CAS 编号 |

896385-67-4 |

|---|---|

产品名称 |

Methyl 3-(6-((3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)amino)-6-oxohexyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate |

分子式 |

C29H36ClN5O5 |

分子量 |

570.09 |

IUPAC 名称 |

methyl 3-[6-[3-[4-(3-chlorophenyl)piperazin-1-yl]propylamino]-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate |

InChI |

InChI=1S/C29H36ClN5O5/c1-40-28(38)21-10-11-24-25(19-21)32-29(39)35(27(24)37)14-4-2-3-9-26(36)31-12-6-13-33-15-17-34(18-16-33)23-8-5-7-22(30)20-23/h5,7-8,10-11,19-20H,2-4,6,9,12-18H2,1H3,(H,31,36)(H,32,39) |

InChI 键 |

HLRHBFCCADLNDV-UHFFFAOYSA-N |

SMILES |

COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=O)N2)CCCCCC(=O)NCCCN3CCN(CC3)C4=CC(=CC=C4)Cl |

溶解度 |

not available |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3,4-dimethyl-1,3-benzothiazol-2-ylidene)-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2653330.png)

![2,5-Diazaspiro[3.4]octan-6-one 2,2,2-trifluoroacetate](/img/structure/B2653331.png)

![2-[3-(4-fluorophenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2653333.png)

![N-(3,5-dimethylphenyl)-4-{[3-(piperidin-1-yl)pyrazin-2-yl]oxy}benzamide](/img/structure/B2653341.png)

![5-chloro-3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2653346.png)